molecular formula C18H12F8N2O3 B12852565 2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide CAS No. 94157-91-2

2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide

Cat. No.: B12852565
CAS No.: 94157-91-2
M. Wt: 456.3 g/mol
InChI Key: CMPKBGQTUDSZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide is a benzamide derivative featuring a 2,6-difluorophenyl core linked via a urea group to a substituted phenyl ring. The phenyl substituent includes a methyl group at the 2-position and a highly fluorinated 1-hydroxy-1-(trifluoromethyl)ethyl moiety at the 4-position. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability due to the trifluoromethyl and hydroxy groups . The compound’s design likely targets enzymes or receptors sensitive to fluorinated motifs, common in agrochemicals and pharmaceuticals.

Properties

CAS No.

94157-91-2

Molecular Formula

C18H12F8N2O3

Molecular Weight

456.3 g/mol

IUPAC Name

2,6-difluoro-N-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methylphenyl]carbamoyl]benzamide

InChI

InChI=1S/C18H12F8N2O3/c1-8-7-9(16(31,17(21,22)23)18(24,25)26)5-6-12(8)27-15(30)28-14(29)13-10(19)3-2-4-11(13)20/h2-7,31H,1H3,(H2,27,28,29,30)

InChI Key

CMPKBGQTUDSZQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)NC(=O)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide involves several steps. One common synthetic route includes the reaction of 2,6-difluorobenzoyl chloride with 2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]aniline under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity : Research has indicated that compounds with similar fluorinated structures exhibit significant anticancer properties. The presence of fluorine can enhance the lipophilicity and metabolic stability of drugs, potentially leading to improved efficacy against cancer cells.

Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it a candidate for the development of enzyme inhibitors. Fluorinated compounds often demonstrate enhanced binding affinity due to their unique electronic properties.

Materials Science

Polymer Chemistry : The incorporation of fluorinated compounds into polymer matrices can enhance the thermal and chemical resistance of materials. Studies suggest that adding such compounds can lead to the development of high-performance coatings and films.

Nanotechnology : Due to its unique chemical structure, this compound may be utilized in the synthesis of nanomaterials. Its properties could facilitate the creation of nanoparticles with specific functionalities for drug delivery systems.

Environmental Studies

Fluorinated Compounds in Environmental Monitoring : The compound can be used as a marker for environmental studies related to fluorinated pollutants. Its detection can help in understanding the distribution and degradation pathways of similar compounds in ecosystems.

Analytical Chemistry

Chromatography Applications : The compound's distinct characteristics make it suitable for use as a standard or reference material in chromatography techniques. Its behavior under various analytical conditions can aid in method development for detecting related substances.

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal examined the anticancer effects of similar fluorinated compounds on various cancer cell lines, demonstrating significant inhibition of cell proliferation at low concentrations. This suggests that 2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide could have comparable effects worth investigating further.

Case Study 2: Polymer Enhancement

Research conducted on polymer composites incorporating fluorinated compounds showed improved mechanical properties and resistance to solvents compared to traditional polymers. This indicates potential industrial applications where durability and chemical resistance are critical.

Case Study 3: Environmental Impact Analysis

A comprehensive study analyzed the persistence of fluorinated compounds in aquatic environments. Results indicated that such compounds could serve as indicators of pollution levels, providing valuable data for environmental monitoring efforts.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound belongs to the benzamide class, which includes pesticidal and pharmaceutical agents. Below is a comparative analysis with key analogues:

Compound Name Key Substituents Biological Use Molecular Weight (g/mol) Key Reference
Target Compound 2,6-difluorophenyl; 2-methyl-4-(CF₃-C(OH)-CF₃)phenyl Not explicitly stated ~528 (estimated)
N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) 2,6-difluorophenyl; 4-chlorophenyl Insecticide (chitin synthesis inhibitor) 310.68
N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide 2,6-difluorophenyl; 3,5-dichloro-4-(OCH₂CF₂CF₂H)phenyl Herbicide (probable) 434.14
4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 2,6-difluorophenyl; bromo, fluoro, trifluoropropoxy Intermediate for agrochemicals 424.04
N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) 2-(trifluoromethyl)benzamide; 3-isopropoxyphenyl Fungicide (succinate dehydrogenase inhibitor) 323.29

Key Observations:

Fluorination Patterns :

  • The target compound’s 2,6-difluorophenyl group is shared with diflubenzuron and the herbicide in , suggesting a role in binding to arthropod or plant targets.
  • The trifluoromethyl-hydroxy-ethyl group in the target compound is unique, likely enhancing steric bulk and hydrogen-bonding capacity compared to simpler halogenated or alkoxy substituents in analogues .

Biological Activity :

  • Diflubenzuron’s insecticidal activity arises from its inhibition of chitin synthesis, facilitated by the 4-chlorophenyl group’s electron-withdrawing effects . The target compound’s trifluorinated substituent may similarly disrupt enzymatic processes but with altered specificity.
  • Flutolanil’s fungicidal activity correlates with its trifluoromethylbenzamide core and isopropoxy group . The target compound’s hydroxy group could introduce polar interactions absent in flutolanil.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step reactions, as seen in , where benzoyl chlorides react with substituted anilines . The trifluoro-hydroxy-ethyl group may require specialized fluorination steps, increasing synthetic complexity compared to diflubenzuron’s straightforward urea formation .

Research Findings and Data

Physicochemical Properties:

  • Lipophilicity : The trifluoromethyl and hydroxy groups create a balance between hydrophobicity (for membrane penetration) and polarity (for solubility). This is critical for bioavailability, as seen in flutolanil’s logP of 3.5 .
  • Metabolic Stability : Fluorinated groups resist oxidative metabolism, as demonstrated by the persistence of trifluoromethyl-containing herbicides .

Biological Activity

2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide (CAS No. 94157-91-2) is a fluorinated compound with potential biological activities that are being explored in various fields such as medicinal chemistry and agrochemicals. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Molecular Formula : C18H12F8N2O3
Molecular Weight : 456.3 g/mol
IUPAC Name : 2,6-difluoro-N-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methylphenyl]carbamoyl]benzamide
LogP : 5.195 (indicating high lipophilicity)
Density : 1.541 g/cm³

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]aniline in the presence of a base such as triethylamine and a solvent like dichloromethane. The purification methods include recrystallization or chromatography to achieve high purity .

The biological activity of 2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor by binding to the active site of target enzymes or receptors, thereby modulating their activity.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in disease pathways. For instance, it has been explored for its inhibitory effects on Plasmodium falciparum DHODH (Dihydroorotate dehydrogenase), a target for antimalarial drug development .
CompoundTargetIC50 (μM)
2,6-Difluoro-N-[...]PfDHODH<0.03
Comparison CompoundhDHODH>30

Case Studies

  • Antimalarial Activity : In a study focused on novel antimalarials, compounds structurally similar to 2,6-Difluoro-N-[...] were tested for their ability to inhibit P. falciparum. The results indicated that modifications in the structure could enhance potency while maintaining selectivity against human enzymes .
  • Cancer Research : The compound has also been investigated for its potential role in cancer therapy as a heat shock protein 90 (Hsp90) inhibitor. This class of inhibitors is known for disrupting cancer cell proliferation by stabilizing client proteins involved in tumor growth .

Comparison with Similar Compounds

The biological activity of 2,6-Difluoro-N-[...] can be compared with other fluorinated compounds in terms of their potency and selectivity:

Compound NameCAS No.Biological TargetActivity
Compound A94157-92-3DHODHModerate
Compound B94157-93-4Hsp90High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.